3-methyl-2-azafluorene N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-azafluorene N-oxide: is a heterocyclic compound derived from 3-methyl-2-azafluorene It is characterized by the presence of a nitrogen atom within its aromatic ring structure, which is further oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-methyl-2-azafluorene N-oxide typically involves the oxidation of 3-methyl-2-azafluorene. One common method is the Cope Elimination, where a tertiary amine is oxidized to form an N-oxide intermediate. This process involves treating the amine with hydrogen peroxide and a base, resulting in the formation of the N-oxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-azafluorene N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its parent amine form.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and a base are commonly used for the initial oxidation to form the N-oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the N-oxide back to the amine.
Substitution: Nucleophiles such as halides can react with the N-oxide group under appropriate conditions.
Major Products Formed:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The major product is 3-methyl-2-azafluorene.
Substitution: Substituted azafluorene derivatives are formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methyl-2-azafluorene N-oxide is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as a precursor for various chemical transformations .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its biological activity and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-methyl-2-azafluorene N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen to other molecules. This property is utilized in various chemical reactions and processes .
Comparison with Similar Compounds
3-Methyl-2-azafluorene: The parent compound from which the N-oxide is derived.
Other Azafluorene Derivatives: Compounds such as 3-methyl-9,9-di(cyanoethyl)-2-azafluorene and 3-methyl-4’-oxospiro(2-azafluorene-9,1’-cyclohexane) share structural similarities.
Uniqueness: 3-Methyl-2-azafluorene N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to its parent compound and other azafluorene derivatives .
Properties
CAS No. |
62578-38-5 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-methyl-2-oxido-9H-indeno[2,1-c]pyridin-2-ium |
InChI |
InChI=1S/C13H11NO/c1-9-6-13-11(8-14(9)15)7-10-4-2-3-5-12(10)13/h2-6,8H,7H2,1H3 |
InChI Key |
OYYQTUUKPCHVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.